1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
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Description
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound is associated with a class of chemicals that include isoquinoline derivatives and urea-based substances, which have been studied for various applications in scientific research. The synthesis of isoquinoline derivatives, such as the one mentioned, often involves reactions like the Bischler-Napieralski reaction and the Pictet-Spengler reaction. These methods are foundational in the preparation of compounds like papaverine, highlighting the importance of such chemical processes in pharmaceutical chemistry. A. V. Luk’yanov and colleagues discuss various methods of preparing isoquinoline derivatives, emphasizing their significance in the synthesis of complex organic molecules (Luk’yanov, Onoprienko, & Zasosov, 1972).
Biomedical Applications
The compound also relates to the broader category of tetrahydroisoquinolines, which have been investigated for their therapeutic potential. Research on 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, for instance, has explored their utility in treating a range of diseases, including cancer and malaria. THIQ derivatives are recognized for their "privileged scaffold" status, indicating their broad applicability in drug discovery. Singh and Shah (2017) review the patents on various therapeutic activities of THIQ derivatives, underscoring their potential in medicinal chemistry (Singh & Shah, 2017).
Environmental and Material Science Applications
In the realm of material science and environmental applications, derivatives of furan, another component of the compound , are explored for their role in sustainable chemistry. Conversion of plant biomass into furan derivatives represents a promising avenue for creating renewable chemicals and materials, suggesting the environmental significance of such compounds. Chernyshev, Kravchenko, and Ananikov (2017) provide an overview of the advancements in synthesizing HMF from plant feedstocks, pointing towards the potential of furan derivatives in contributing to sustainable chemical industry practices (Chernyshev, Kravchenko, & Ananikov, 2017).
Properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-29-22-10-5-9-19(23(22)30-2)26-24(28)25-15-20(21-11-6-14-31-21)27-13-12-17-7-3-4-8-18(17)16-27/h3-11,14,20H,12-13,15-16H2,1-2H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVCRUNEVFZBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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